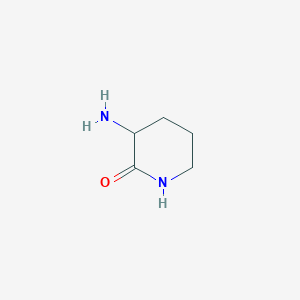

3-Aminopiperidin-2-one

Vue d'ensemble

Description

- In this cycle, amino acids are metabolized, and the resulting ammonia is converted into urea for excretion .

- Specifically, cyclo-ornithine catalyzes the conversion of L-ornithine to L-proline along with the release of ammonia (NH₄⁺).

Cyclo-ornithine: , is an enzyme that plays a crucial role in the .

Preparation Methods

- Cyclo-ornithine is primarily produced through enzymatic reactions within living organisms.

- It is not commonly synthesized directly in the laboratory due to its biological significance.

Chemical Reactions Analysis

- Cyclo-ornithine undergoes a cyclization reaction , converting L-ornithine into L-proline.

- The reaction can be summarized as follows:

L-ornithine→L-proline+NH₄⁺

- The enzyme employs NAD⁺ as a cofactor for this transformation.

Scientific Research Applications

Biochemistry: Cyclo-ornithine’s role in the urea cycle is essential for nitrogen metabolism and maintaining ammonia homeostasis.

Medicine: Understanding its function helps in diagnosing and treating disorders related to urea cycle dysfunction.

Industry: Although not directly used industrially, knowledge of cyclo-ornithine contributes to broader metabolic studies.

Mechanism of Action

- Cyclo-ornithine’s mechanism involves the cleavage of the carbon-nitrogen bond in L-ornithine.

- It acts as an ammonia lyase , facilitating the conversion to L-proline.

- The molecular targets and pathways involved are part of the urea cycle .

Comparison with Similar Compounds

- Cyclo-ornithine is unique due to its specific role in the urea cycle.

- Other related compounds include L-arginine , L-citrulline , and L-ornithine itself, which participate in nitrogen metabolism .

Méthodes De Préparation

- Cyclo-ornithine is primarily produced through enzymatic reactions within living organisms.

- It is not commonly synthesized directly in the laboratory due to its biological significance.

Analyse Des Réactions Chimiques

- Cyclo-ornithine undergoes a cyclization reaction , converting L-ornithine into L-proline.

- The reaction can be summarized as follows:

L-ornithine→L-proline+NH₄⁺

- The enzyme employs NAD⁺ as a cofactor for this transformation.

Applications De Recherche Scientifique

Biochemistry: Cyclo-ornithine’s role in the urea cycle is essential for nitrogen metabolism and maintaining ammonia homeostasis.

Medicine: Understanding its function helps in diagnosing and treating disorders related to urea cycle dysfunction.

Industry: Although not directly used industrially, knowledge of cyclo-ornithine contributes to broader metabolic studies.

Mécanisme D'action

- Cyclo-ornithine’s mechanism involves the cleavage of the carbon-nitrogen bond in L-ornithine.

- It acts as an ammonia lyase , facilitating the conversion to L-proline.

- The molecular targets and pathways involved are part of the urea cycle .

Comparaison Avec Des Composés Similaires

- Cyclo-ornithine is unique due to its specific role in the urea cycle.

- Other related compounds include L-arginine , L-citrulline , and L-ornithine itself, which participate in nitrogen metabolism .

Activité Biologique

3-Aminopiperidin-2-one, also known as cycloornithine, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a six-membered lactam ring with an amino group at the 3-position. This unique structure allows for various substitutions that can enhance its biological activity. The presence of the lactam ring is crucial for its interaction with biological targets, particularly enzymes and receptors.

Enzyme Inhibition

Research has indicated that N-substituted derivatives of this compound exhibit promising tryptase inhibition activity. Tryptase is an enzyme involved in inflammatory responses, and its inhibition can lead to therapeutic benefits in conditions such as asthma and allergies. The ability to modify the nitrogen atoms and the ring structure allows for fine-tuning of these interactions, enhancing the selectivity and potency of the inhibitors .

Antimicrobial Properties

Studies have shown that this compound derivatives possess antimicrobial properties. For instance, compounds derived from this scaffold have been identified within extracts of Enterobacter aerogenes, demonstrating antifungal and antibacterial activities. This suggests that this compound could serve as a template for developing new antimicrobial agents .

Neuropharmacological Effects

The compound has also been explored for its effects on neurological pathways. It has been reported to act as a calcitonin gene-related peptide (CGRP) receptor antagonist, which may have implications in treating migraine and other neurogenic inflammatory conditions . The modulation of CGRP signaling is particularly relevant given the role of this peptide in pain transmission and vascular regulation.

The mechanisms through which this compound exerts its biological effects are varied:

- Tryptase Inhibition : The structural modifications allow for enhanced binding to the active site of tryptase, preventing substrate access and subsequent enzymatic activity.

- CGRP Receptor Modulation : By binding to CGRP receptors, these compounds can inhibit the signaling pathways that lead to vasodilation and pain sensation.

Case Studies

-

Inhibition of Tryptase :

- A study demonstrated that specific N-substituted this compound derivatives showed IC50 values in the low micromolar range against tryptase, indicating potent inhibitory effects .

-

Antimicrobial Activity :

- Extracts containing this compound were tested against various bacterial strains, showing significant inhibition zones, thus supporting its potential as an antimicrobial agent .

- Neuropharmacological Applications :

Safety and Toxicology

While the potential therapeutic applications are promising, safety profiles must be established. Genotoxicity studies using the comet assay have been conducted to evaluate the safety of this compound derivatives. These studies indicated no significant genotoxic effects at therapeutic concentrations, but further research is warranted to comprehensively assess long-term safety .

Propriétés

IUPAC Name |

3-aminopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCMTCQQDULIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409421, DTXSID90862775 | |

| Record name | 3-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_29756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Amino-2-piperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1892-22-4 | |

| Record name | 3-Amino-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-2-piperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 3-Aminopiperidin-2-ones and how do these relate to their potential as tryptase inhibitors?

A1: 3-Aminopiperidin-2-ones possess a six-membered lactam ring with an amino group at the 3-position. This structure allows for diverse substitutions on both the nitrogen atoms and the ring, making them versatile scaffolds for exploring structure-activity relationships (SAR). Research has shown that N-substituted 3-aminopiperidin-2-ones exhibit promising tryptase inhibition activity []. The ability to introduce diverse substituents allows for fine-tuning the interactions with the tryptase enzyme, potentially leading to more potent and selective inhibitors.

Q2: Can you describe a synthetic strategy for the preparation of 3-Aminopiperidin-2-ones and how this method facilitates the synthesis of more complex peptides?

A2: A practical synthetic approach for 4-substituted-3-aminopiperidin-2-ones involves two key steps: (a) diastereoselective addition of a cuprate reagent to an (E)-α,β-unsaturated ester and (b) racemization-free reductive amination []. This methodology was successfully employed to synthesize a conformationally constrained tetrapeptide, N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), starting from 3-amino-4-vinylpiperidin-2-one []. This highlights the utility of 3-aminopiperidin-2-ones as building blocks for synthesizing peptidomimetics with constrained conformations, potentially influencing their biological activity and stability.

Q3: Beyond tryptase inhibition, are there other reported biological activities associated with 3-Aminopiperidin-2-ones or related piperidinone derivatives?

A3: Yes, the broader family of piperidinone derivatives exhibits a wide range of biological activities. For instance, 2,6-diaryl-3-(arylthio)piperidin-4-ones and their N-methyl analogues have demonstrated antimicrobial activities []. Additionally, N-substituted-3-aminopiperidin-2-ones are reported to act as constrained dipeptide surrogates, particularly for the Ser-Leu dipeptide []. This property is valuable in designing peptidomimetics with improved pharmacokinetic properties. Furthermore, research has identified several bioactive compounds, including 3-Aminopiperidin-2-one, within the methanolic extract of Enterobacter aerogenes, a bacterium known for its antifungal and antibacterial properties []. This finding suggests the potential of this compound class as a source of novel antimicrobial agents.

Q4: Have any studies investigated the potential toxicity or safety concerns associated with 3-Aminopiperidin-2-ones?

A4: While the provided research focuses on synthesis and structure-activity relationships, one study describes the synthesis of related substances and impurities, including this compound hydrochloride, formed during the preparation of Eflornithine []. Eflornithine is a drug used to treat African sleeping sickness and exhibits certain side effects. The identification and characterization of these related substances are crucial for ensuring the safety and efficacy of Eflornithine production. This highlights the importance of thoroughly evaluating the safety profiles of this compound derivatives, especially as they progress towards potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.